N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide
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Overview
Description
N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design . This compound is known for its complex structure, which includes a piperidine ring, a phenyl group, and a pyridine carboxamide moiety.
Preparation Methods
The synthesis of N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide involves multiple steps. One common synthetic route includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound . Industrial production methods often involve similar multi-step processes, optimized for yield and purity.
Chemical Reactions Analysis
N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be carried out using sodium and ammonium chloride in ethanol.
Substitution: Nucleophilic substitution reactions are common, with reagents such as trimethylsilyl cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on the central nervous system, binding to receptors and modulating neurotransmitter activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide can be compared with other piperidine derivatives and fentanyl analogues. Similar compounds include:
2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide.
2-Fluorobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide.
2-Methylacetylfentanyl: N-(2-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide.
Properties
CAS No. |
58754-13-5 |
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Molecular Formula |
C20H25N3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H25N3O/c1-23-15-5-4-7-18(23)10-9-16-6-2-3-8-19(16)22-20(24)17-11-13-21-14-12-17/h2-3,6,8,11-14,18H,4-5,7,9-10,15H2,1H3,(H,22,24) |
InChI Key |
NDCMBGCRDWUMHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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